Coenzyme Q4

Description

Overview of Ubiquinones (B1209410) in Biological Systems

Ubiquinones, collectively known as Coenzyme Q (CoQ), are a class of lipid-soluble molecules essential for a variety of cellular functions. nih.gov Their most recognized role is as a mobile electron carrier within the mitochondrial electron transport chain, where they shuttle electrons from Complexes I and II to Complex III. nih.govmdpi.com This process is fundamental to aerobic respiration and the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ncats.ionih.gov

Beyond their bioenergetic role, ubiquinones are present in all cellular membranes and act as potent, endogenously synthesized lipid-soluble antioxidants. nih.govmdpi.com In their reduced form, ubiquinol, they protect lipids, proteins, and DNA from oxidative damage by neutralizing free radicals. mdpi.comontosight.ai CoQ also participates in other metabolic pathways, including pyrimidine (B1678525) biosynthesis, and has been implicated in processes like ferroptosis suppression. nih.govnih.gov

Nomenclature and Structural Diversity within the Coenzyme Q Family

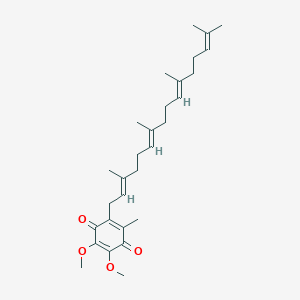

The structure of Coenzyme Q consists of a benzoquinone ring, which is the redox-active component, and a polyisoprenoid tail. nih.govnih.gov The nomenclature of CoQ homologs is determined by the number of isoprenyl subunits in this tail, denoted by a subscript number. For example, CoQ10 has ten isoprenyl units. nih.gov This tail length varies among different species. For instance, humans predominantly synthesize CoQ10, while CoQ9 is the major form in rodents, CoQ8 in Escherichia coli, and CoQ6 in Saccharomyces cerevisiae. nih.gov This structural diversity, particularly in the length of the hydrophobic tail, influences the molecule's physical properties and its localization and mobility within cellular membranes. mdpi.com

Positioning of Coenzyme Q4 within the Ubiquinone Spectrum

This compound (CoQ4) is a member of the ubiquinone family characterized by a shorter isoprenoid tail containing four isoprene (B109036) units. ontosight.ai This structural feature makes it significantly less hydrophobic compared to its longer-chain counterparts like CoQ10. nih.gov While not the dominant form in most organisms, CoQ4 is a functional ubiquinone that can participate in the electron transport chain and other cellular processes. ontosight.ainih.gov Its reduced hydrophobicity may affect its interaction with membrane proteins and its mobility between different cellular membranes. nih.gov

Historical Context of Research on Shorter-Chain Ubiquinones

Research into Coenzyme Q has been ongoing since its discovery in the 1950s. pagliarinilab.org While much of the focus has been on the predominant homologs like CoQ10, there has been a growing interest in shorter-chain ubiquinones. Early studies investigated the effects of various ubiquinone homologs on mitochondrial function. acs.org More recent research has explored the potential of short-chain ubiquinones, including CoQ4, as substitutes for CoQ10 in deficiency states. nih.govnih.gov The rationale behind this research is that the lower hydrophobicity of shorter-chain analogs might lead to better bioavailability and cellular uptake. nih.gov Studies have shown that exogenously supplied short-chain ubiquinones can be incorporated into mitochondrial membranes and protect against peroxidation. nih.gov Furthermore, research has demonstrated that CoQ4 can functionally substitute for CoQ10 in CoQ-deficient cells, rescuing cellular respiration and other CoQ-dependent functions. nih.govresearchgate.net

Data Tables

Table 1: Comparison of Coenzyme Q Homologs

| Coenzyme Q Homolog | Number of Isoprenyl Units | Predominant in |

| This compound | 4 | Studied as a CoQ10 substitute |

| Coenzyme Q6 | 6 | Saccharomyces cerevisiae (yeast) nih.gov |

| Coenzyme Q8 | 8 | Escherichia coli nih.gov |

| Coenzyme Q9 | 9 | Rodents nih.gov |

| Coenzyme Q10 | 10 | Humans nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCJRRDNIMSYNC-INVBOZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345979 | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4370-62-1 | |

| Record name | CoQ4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme Q4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Roles and Functional Mechanisms of Coenzyme Q4

Participation in Mitochondrial Electron Transport System Dynamics

CoQ4 is a key player in the mitochondrial electron transport chain (ETC), the primary site of cellular energy production in the form of adenosine (B11128) triphosphate (ATP). ontosight.aicalibrechem.com Its central role involves the transfer of electrons between the major complexes of the ETC. nih.govnih.gov

Electron Transfer Facilitation and Redox Cycling

CoQ4 functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome c reductase). nih.govnih.govdiva-portal.org This process is fundamental to the flow of electrons through the respiratory chain. diva-portal.org The benzoquinone head of CoQ4 can accept and donate electrons, allowing it to cycle between its oxidized (ubiquinone) and reduced (ubiquinol) forms. nih.govevitachem.com This redox cycling is the basis of its ability to facilitate electron transfer. evitachem.com

Contribution to Proton Gradient Formation

The transfer of electrons by CoQ4 is coupled to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space. ontosight.aihmdb.caevitachem.com This action, particularly as electrons are passed to and from Complex III, contributes to the generation of a proton motive force, an electrochemical gradient across the inner mitochondrial membrane. ontosight.aihmdb.canih.gov The energy stored in this gradient is then harnessed by ATP synthase (Complex V) to produce the bulk of the cell's ATP. ontosight.ainih.gov

Involvement in Cellular Redox Homeostasis

Beyond its direct role in energy metabolism, CoQ4 is a significant contributor to maintaining the balance between oxidants and antioxidants within the cell, a state known as redox homeostasis. theses.fr

Role as a Lipid-Soluble Antioxidant

In its reduced form (ubiquinol), CoQ4 acts as a potent lipid-soluble antioxidant. ontosight.aihmdb.caresearchgate.net It is the only endogenously synthesized lipid-soluble antioxidant. hmdb.cad-nb.info This property allows it to protect cellular membranes, particularly the mitochondrial membranes which are rich in polyunsaturated fatty acids, from oxidative damage caused by reactive oxygen species (ROS). ontosight.aihmdb.ca

Cofactorial Functions in Specific Metabolic Pathways

Pyrimidine (B1678525) De Novo Biosynthesis (e.g., with Dihydroorotate (B8406146) Dehydrogenase)

Coenzyme Q plays a crucial role as a cofactor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.govnih.gov This pathway is essential for producing the nucleotides required for DNA and RNA synthesis. nih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate (B1227488), a reaction that is linked to the mitochondrial respiratory chain via the coenzyme Q pool. nih.govwikipedia.org

Research has demonstrated that CoQ4 can functionally substitute for the more common Coenzyme Q10 (CoQ10) in this process. nih.gov In cells deficient in CoQ10 biosynthesis, there is an accumulation of dihydroorotate, the substrate for DHODH. nih.gov Supplementation with CoQ4 has been shown to restore dihydroorotate levels to those of wild-type cells, indicating that DHODH can effectively utilize CoQ4 to synthesize orotate. nih.gov This highlights CoQ4's capacity to support vital metabolic functions outside of the electron transport chain. nih.gov

Table 1: Effect of Coenzyme Q4 Supplementation on Dihydroorotate Levels

| Cell Line | Condition | Dihydroorotate Level (Normalized) |

| Wild-Type | Untreated | 1.0 |

| COQ2-/- | Untreated | > 5.0 |

| COQ2-/- | CoQ4 Supplemented | ~ 1.0 |

| COQ2-/- | CoQ10 Supplemented | ~ 1.0 |

This table is based on findings from studies on CoQ-deficient human cells, illustrating that CoQ4 supplementation restores normal dihydroorotate levels, similar to CoQ10. nih.gov

Regulation of Ferroptosis Defense Pathways

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comamegroups.org Coenzyme Q, in its reduced form (ubiquinol), acts as a potent antioxidant that suppresses ferroptosis by trapping lipid peroxyl radicals. nih.govresearchgate.net This protective mechanism is part of a defense pathway that runs parallel to the well-known glutathione (B108866) peroxidase 4 (GPX4) system. nih.govamegroups.org

The oxidoreductase FSP1 (ferroptosis suppressor protein 1) regenerates reduced CoQ10 at the plasma membrane, allowing for continuous protection against ferroptosis. nih.govmdpi.com Studies have shown that CoQ4 can also participate in this ferroptosis defense mechanism. nih.gov In cells lacking CoQ10, there is increased sensitivity to GPX4 inhibitors, leading to cell death. nih.gov Supplementation with CoQ4 has been found to completely ablate this sensitivity, demonstrating its effectiveness in preventing ferroptosis. nih.gov

Interestingly, at higher concentrations, CoQ4 can confer resistance to FSP1 inhibition, likely because sufficient levels of reduced CoQ4 are present at the plasma membrane, bypassing the need for FSP1-mediated regeneration. nih.gov This suggests a robust role for CoQ4 in cellular defense against oxidative damage and ferroptosis. ontosight.ainih.gov

Table 2: Research Findings on CoQ4 and Ferroptosis Regulation

| Experimental Condition | Key Finding | Reference |

| CoQ-deficient cells treated with GPX4 inhibitor | Increased cell death | nih.gov |

| CoQ-deficient cells pre-incubated with CoQ4, then treated with GPX4 inhibitor | Cell death significantly decreased | nih.gov |

| CoQ-deficient cells treated with FSP1 inhibitor | Blocked the anti-ferroptotic effect of low-concentration CoQ4 | nih.gov |

| CoQ-deficient cells treated with high-concentration CoQ4 and FSP1 inhibitor | Resistance to FSP1 inhibition observed | nih.gov |

Contribution to Fatty Acid Oxidation Processes

Fatty acid β-oxidation is a critical metabolic process for energy production, where fatty acids are broken down to produce acetyl-CoA. byjus.comwikipedia.org Coenzyme Q is an essential electron acceptor for the electron-transferring flavoprotein dehydrogenase (ETFDH), an enzyme crucial for the β-oxidation of fatty acids. mdpi.commdpi.com This process links fatty acid metabolism to the mitochondrial respiratory chain. mdpi.commdpi.com

While direct studies focusing exclusively on CoQ4's role in fatty acid oxidation are less common than those for CoQ10, the fundamental mechanism of electron transfer from ETFDH to the coenzyme Q pool is conserved. mdpi.comnih.gov Given that CoQ4 can effectively substitute for CoQ10 in other mitochondrial and extra-mitochondrial functions, it is plausible that it also participates in accepting electrons from ETFDH during fatty acid oxidation. nih.govresearchgate.net

Defects in ETFDH lead to multiple acyl-CoA dehydrogenase deficiency (MADD), a disorder of fatty acid metabolism. mdpi.comnih.gov In some cases, patients with MADD have shown improvement with CoQ10 supplementation, which acts as a key link between ETFDH and the respiratory chain. nih.gov The ability of CoQ4 to function in other CoQ-dependent pathways suggests its potential contribution to maintaining cellular energy homeostasis through fatty acid oxidation. nih.govmdpi.com

Table 3: Enzymes and Pathways Involving Coenzyme Q in Fatty Acid Oxidation

| Enzyme/Pathway | Function | Role of Coenzyme Q |

| Fatty Acid β-Oxidation | Breaks down fatty acids to produce acetyl-CoA for the Krebs cycle. byjus.comwikipedia.org | Electron acceptor in the electron transport chain. mdpi.commdpi.com |

| Electron-Transferring Flavoprotein Dehydrogenase (ETFDH) | Transfers electrons from acyl-CoA dehydrogenases to the Coenzyme Q pool. mdpi.commdpi.com | Accepts electrons from ETFDH, linking fatty acid oxidation to oxidative phosphorylation. nih.gov |

| Krebs Cycle (Citric Acid Cycle) | Final common pathway for the oxidation of carbohydrates, fats, and proteins. byjus.com | Not directly involved as a coenzyme in the cycle itself, but essential for the subsequent oxidative phosphorylation that utilizes the NADH and FADH2 produced. byjus.com |

Cellular Localization and Subcellular Distribution of Coenzyme Q4

Intracellular Distribution and Compartmentalization

Coenzyme Q4, like other CoQ species, is distributed throughout the cell, localizing to various membranes. Its biosynthesis is a complex process primarily occurring at the inner mitochondrial membrane, but its presence is not restricted to this organelle. mdpi.commdpi.com Research indicates that CoQ is found in the membranes of the mitochondria, endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and the plasma membrane. mdpi.comgrc.comcsic.es

Studies have reported that the concentration of CoQ can vary between different organelles. For instance, lysosomes and Golgi membranes have been found to contain relatively high concentrations of CoQ compared to mitochondrial membranes. mdpi.com The movement of exogenously supplied CoQ throughout the cell is thought to be mediated by the endomembrane system. biorxiv.org However, this transport pathway can be inefficient, as exogenous CoQ often becomes sequestered in lysosomes. nih.gov The COQ4 protein, which is essential for the biosynthesis of CoQ, is itself localized to the matrix side of the inner mitochondrial membrane. proteinatlas.orgresearchgate.netgenecards.orgfrontiersin.org The coordination of CoQ synthesis and its subsequent distribution to various cellular compartments is critical, with structures like the endoplasmic reticulum-mitochondria encounter structure (ERMES) playing a role in this process. mdpi.comresearchgate.net

Below is a table summarizing the known subcellular locations of Coenzyme Q.

| Cellular Component | Presence Confirmed | Primary Function(s) in this Location |

| Mitochondria (Inner Membrane) | Yes | Electron transport chain, ATP synthesis, antioxidant. mdpi.comfrontiersin.orgnih.gov |

| Plasma Membrane | Yes | Component of the plasma membrane redox system (PMRS), antioxidant. mdpi.commdpi.com |

| Endoplasmic Reticulum (ER) | Yes | Potential site of biosynthesis, antioxidant. researchgate.netasm.org |

| Golgi Apparatus | Yes | High relative concentration, role in trafficking, antioxidant. mdpi.comgrc.com |

| Lysosomes | Yes | High relative concentration, potential site of accumulation for exogenous CoQ. nih.govmdpi.com |

| Cytoplasm | Yes | Presence noted, likely in transit or associated with transport proteins. |

This table provides an overview of the subcellular distribution of Coenzyme Q species, including CoQ4.

Mechanisms of Preferential Mitochondrial Targeting (e.g., via conjugation strategies)

Given the central role of CoQ in mitochondrial bioenergetics, ensuring its adequate delivery to this organelle is paramount. The natural import of the COQ4 protein into the mitochondria is facilitated by a predicted N-terminal mitochondrial targeting sequence, a process that is dependent on the mitochondrial membrane potential. researchgate.net However, for exogenous CoQ4, its inherent lipophilicity presents a challenge for efficient delivery to its target membranes within the cell. nih.gov

To overcome this, researchers have developed strategies to preferentially target CoQ4 to the mitochondria. nih.govgumed.edu.plresearchgate.net A prominent and well-studied approach involves the conjugation of CoQ4 to a lipophilic cation, such as triphenylphosphonium (TPP). nih.govbiorxiv.org

Triphenylphosphonium (TPP) Conjugation: TPP is a chemical moiety that can be attached to a molecule of interest. biorxiv.org Due to its positive charge and lipophilic nature, TPP is actively taken up by mitochondria, driven by the large negative membrane potential across the inner mitochondrial membrane. nih.govbiorxiv.org This process can lead to a 100- to 1000-fold increase in the concentration of the TPP-conjugated compound within the mitochondrial matrix compared to the extracellular environment. biorxiv.org

Reversible Linkage: For CoQ4 to be functional, it must be released from the TPP carrier upon reaching the mitochondria. Studies have described the synthesis of compounds where CoQ4 is reversibly linked to TPP. nih.govgumed.edu.plresearchgate.net This design allows the conjugate to bypass standard cellular transport mechanisms, which often lead to lysosomal trapping, and deliver the CoQ4 payload directly to the mitochondria. nih.govbiorxiv.org Once inside, the linker is cleaved, releasing functional CoQ4 where it is most needed for the electron transport chain. nih.govgumed.edu.plresearchgate.net

The table below outlines the strategy for mitochondrial targeting of CoQ4.

| Targeting Strategy | Mechanism of Action | Outcome |

| Conjugation to Triphenylphosphonium (TPP) | The lipophilic TPP cation is actively accumulated within the mitochondrial matrix, driven by the organelle's membrane potential. nih.govbiorxiv.org | Bypasses inefficient cellular transport pathways and significantly increases the concentration of the conjugated molecule within the mitochondria. nih.govbiorxiv.org |

| Reversible Linker Technology | A cleavable bond connects CoQ4 to the TPP moiety. | Enables the release of unmodified, functional CoQ4 directly at the target site within the mitochondria. nih.govgumed.edu.plresearchgate.net |

This table details the mechanisms employed to enhance the delivery of CoQ4 to the mitochondria.

Distribution across Non-Mitochondrial Cellular Membranes

While mitochondria are a primary site of CoQ function, its presence in other cellular membranes is crucial for a variety of other cellular activities. nih.govbiorxiv.org CoQ is an integral component of the Golgi apparatus, endoplasmic reticulum (ER), and plasma membranes. mdpi.comgrc.com In fact, some studies have indicated that CoQ biosynthesis may also occur in the ER-Golgi system, highlighting the importance of these organelles in CoQ metabolism. researchgate.netasm.org

In these non-mitochondrial locations, one of CoQ's key roles is as a potent, lipid-soluble antioxidant, protecting membrane phospholipids, proteins, and DNA from oxidative damage. mdpi.commdpi.com It also functions within the plasma membrane redox system (PMRS), which helps maintain cellular redox homeostasis and bioenergetics, especially when mitochondrial function is compromised. mdpi.com The transport of endogenously synthesized CoQ from the mitochondria to these other membranes is a complex process that is not fully elucidated but is thought to involve vesicular transport via the endomembrane system and potentially specific shuttle proteins. mdpi.combiorxiv.org

Functional Interplay and Substitution Dynamics with Coenzyme Q10

Coenzyme Q4 as a Functional Substitute for Coenzyme Q10 in Cellular Models

Studies utilizing cellular models of CoQ10 deficiency have demonstrated that CoQ4 can effectively rescue various cellular phenotypes. nih.govbiorxiv.org In human HepG2 cells lacking a key CoQ10 biosynthetic enzyme (COQ2−/−), supplementation with CoQ4 was as effective as CoQ10 in preventing cell death when grown in a galactose medium, a condition that necessitates oxidative phosphorylation for survival. nih.gov This indicates that CoQ4 can sufficiently support proper oxidative phosphorylation function in human cells. biorxiv.org

Furthermore, CoQ4 has been shown to restore both electron flow in the mitochondrial respiratory chain and subsequent ATP synthesis in CoQ10-deficient human and yeast cells. d-nb.info This functional substitution extends beyond the electron transport chain. For instance, CoQ4 supplementation can restore wild-type levels of dihydroorotate (B8406146) in CoQ-deficient cells, indicating its ability to act as a cofactor for dihydroorotate dehydrogenase in pyrimidine (B1678525) biosynthesis. nih.gov

The enhanced efficacy of CoQ4 in rescuing these deficiency phenotypes at lower concentrations compared to CoQ10 is likely attributable to its increased bioavailability and delivery to target membranes rather than superior functionality. nih.govbiorxiv.org Its shorter isoprenoid tail makes it less hydrophobic, potentially facilitating its movement across cellular membranes. nih.govresearchgate.net

Comparative Analysis of Functional Efficacy Among Ubiquinone Homologs

The functional efficacy of ubiquinone homologs is dependent on the length of their isoprenoid side chain, which influences their localization and interaction with cellular machinery. nih.gov While CoQ10 is the primary homolog in humans, other organisms utilize different lengths, such as CoQ9 in mice and CoQ6 in yeast. d-nb.infonih.gov

Research has shown inconsistent outcomes with various short-chain quinones. For example, CoQ2 was unable to restore ATP levels in CoQ-deficient human fibroblasts, and CoQ6 did not improve CoQ-dependent oxidative phosphorylation in HL-60 cells. nih.govbiorxiv.org Conversely, CoQ4 has demonstrated the ability to restore ATP levels and oxidative phosphorylation in CoQ-deficient patient fibroblasts. d-nb.infonih.govbiorxiv.org

A comparative study on endothelial cells exposed to amyloid-beta peptide revealed that only CoQ10 pretreatment offered significant protection against induced damage. mdpi.com CoQ10 was the most effective at preventing NADPH oxidase activity, reducing reactive oxygen species generation, and ultimately preventing apoptosis and necrosis. mdpi.com This suggests that for specific protective functions, the longer isoprenoid tail of CoQ10 may be crucial. mdpi.com

However, in the context of rescuing fundamental cellular processes in deficient cells, CoQ4 has shown remarkable promise. d-nb.infonih.gov Studies have shown that CoQ4 can rescue CoQ-deficiency phenotypes at concentrations 10-fold lower than CoQ10. nih.gov

Table 1: Comparative Efficacy of CoQ4 and CoQ10 in Rescuing Cell Viability This interactive table is based on data suggesting CoQ4 can be more effective at lower concentrations.

| Coenzyme | Concentration to Rescue Cell Viability |

| CoQ10 | 20 µM |

| CoQ4 | 2 µM |

Modulation of Cellular Phenotypes in CoQ-Deficient Systems by this compound

The introduction of CoQ4 into CoQ-deficient cellular systems leads to significant modulation of various cellular phenotypes, primarily by restoring mitochondrial function. In CoQ10-deficient cells, supplementation with CoQ4 has been shown to increase both basal and maximal respiration to a greater extent than CoQ10 supplementation at similar concentrations. nih.govbiorxiv.org

Pathogenic variants in the COQ4 gene, which is essential for CoQ10 biosynthesis, lead to severe neurological disorders. nih.govresearchgate.net Studies on patient-derived fibroblasts with COQ4 mutations have revealed decreased levels of CoQ10 and an accumulation of the metabolic intermediate 6-demethoxyubiquinone. nih.gov These cellular phenotypes underscore the critical role of the COQ4 protein in the multi-enzyme complex responsible for CoQ biosynthesis. nih.gov

In a Drosophila model of CoQ10 deficiency, dietary supplementation with CoQ4 was successful in rescuing the associated phenotypes. mdpi.com This finding, along with the positive results in human cellular models, suggests that CoQ4 can effectively bypass the deficient endogenous synthesis of CoQ10 and restore its essential functions. d-nb.infomdpi.com

Biosynthesis and Metabolic Integration of Ubiquinones

Overview of Canonical Ubiquinone Biosynthetic Pathways

Ubiquinone, also known as coenzyme Q (CoQ), is a lipid-soluble molecule essential for cellular respiration and antioxidant defense. Its biosynthesis is a complex process that occurs in the mitochondria and involves a series of enzymatic reactions to assemble its two main components: a benzoquinone ring and a polyisoprenoid tail. The length of this tail varies among species, with humans predominantly synthesizing Coenzyme Q10 (CoQ10), which has 10 isoprenoid units.

The canonical biosynthetic pathway can be broadly divided into four main stages:

Head Group Synthesis : The precursor of the benzoquinone ring is 4-hydroxybenzoic acid (4HB). In eukaryotes, 4HB is derived from tyrosine, while in bacteria like E. coli, it is formed from chorismate, an intermediate in the shikimate pathway. genome.jp

Isoprenoid Tail Synthesis : The polyisoprenoid tail is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units via the mevalonate (B85504) pathway. nih.gov

Condensation : The 4HB head group is attached to the polyisoprenoid tail.

Ring Modifications : The benzoquinone ring undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to become the final, functional ubiquinone molecule. nih.gov These modifications are catalyzed by a suite of enzymes known as the COQ proteins. pnas.org

Coenzyme Q4 as an Intermediate or Analog within Ubiquinone Synthesis Pathways

This compound (CoQ4) is a form of coenzyme Q with a shorter isoprenoid tail consisting of four units. While the predominant form in humans is CoQ10, other CoQ homologs, including CoQ4, have been identified. hmdb.ca CoQ4 is considered an intermediate in the synthesis of CoQ10. hmdb.ca

Research has shown that CoQ4 can act as a functional substitute for CoQ10 in human cells. nih.gov Studies on CoQ-deficient cells have demonstrated that supplementation with CoQ4 can restore functions typically performed by CoQ10. nih.gov For instance, CoQ4 can support oxidative phosphorylation and fulfill roles outside of the electron transport chain, such as in pyrimidine (B1678525) biosynthesis. biorxiv.org This suggests that the length of the isoprenoid tail is not strictly critical for all of CoQ's functions, and a shorter tail of four isoprene (B109036) units can be sufficient for proper function in human cells. biorxiv.org

The ability of CoQ4 to function in place of CoQ10 at lower concentrations has prompted investigations into its potential as a supplement for CoQ10 deficiencies. nih.gov Furthermore, compounds have been designed to specifically deliver CoQ4 to the mitochondria, the primary site of its function. nih.gov These findings highlight the potential significance of shorter-chain CoQ analogs like CoQ4 in cellular metabolism and therapeutics.

Role of COQ Proteins in Overall Ubiquinone Biogenesis (e.g., COQ4 protein in CoQ10 synthesis complex stabilization)

The biosynthesis of ubiquinone is dependent on a series of proteins encoded by the COQ genes. These proteins, named COQ1 through COQ10 in yeast, each play a specific role in the multi-step synthesis of CoQ. While many of the COQ proteins have identified enzymatic functions, some, like COQ4, appear to serve a structural or regulatory role. nih.govresearchgate.net

The COQ4 protein is essential for CoQ biosynthesis, although it does not appear to have a direct enzymatic function. nih.gov It is believed to act as a scaffolding protein, organizing and stabilizing the multi-enzyme "CoQ synthome" complex in the inner mitochondrial membrane. nih.govfrontiersin.orgxenbase.orggenecards.org This complex is thought to include most of the enzymes required for CoQ biosynthesis. genecards.org By bringing these enzymes into close proximity, the COQ4 protein facilitates the efficient channeling of intermediates through the biosynthetic pathway.

The human COQ4 gene is located on chromosome 9q34.13 and encodes a protein that is targeted to the mitochondria. nih.govresearchgate.net Mutations in the COQ4 gene can lead to primary CoQ10 deficiency, a clinically diverse group of mitochondrial disorders. researchgate.netnih.gov This underscores the critical role of the COQ4 protein in maintaining adequate levels of CoQ10 for normal cellular function. Studies in yeast have shown that the human COQ4 protein can functionally complement a yeast strain lacking its own COQ4, indicating a conserved function across species. nih.gov

In addition to COQ4, other non-enzymatic COQ proteins like COQ9 are also crucial for the stability and function of the CoQ biosynthetic complex. COQ9 is a lipid-binding protein that interacts with COQ7, another key enzyme in the pathway, to facilitate the synthesis of CoQ. pnas.org The coordinated action of these structural and enzymatic COQ proteins ensures the proper assembly and function of the machinery required for ubiquinone biogenesis.

Advanced Methodologies and Model Systems in Coenzyme Q4 Research

In vitro and Cellular Model Systems for Functional and Mechanistic Studies

To investigate the specific roles of CoQ4, scientists have developed and utilized a variety of in vitro and cellular models. These systems provide controlled environments to study the functional consequences of CoQ4 presence or absence.

CoQ-deficient cell lines: A cornerstone of CoQ4 research is the use of cell lines that are deficient in their endogenous Coenzyme Q production. These are often human or yeast cells with mutations in genes essential for the biosynthesis of their native CoQ, such as CoQ10 in humans or CoQ6 in the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net For instance, human HAP1 and HepG2 cells with knockouts in genes like COQ2 are unable to produce their own CoQ10. nih.gov These deficient cell lines serve as powerful platforms to test the ability of exogenous CoQ4 to rescue cellular functions. Studies have demonstrated that supplementing these cells with CoQ4 can restore mitochondrial respiration, support cell viability, and participate in processes like ferroptosis defense and pyrimidine (B1678525) biosynthesis, indicating that CoQ4 can be a functional substitute for CoQ10. researchgate.netnih.gov

Saccharomyces cerevisiae (Yeast) Models: The budding yeast, S. cerevisiae, has been an invaluable model organism for elucidating the CoQ biosynthetic pathway. researchgate.net Yeast strains with deletions in COQ genes, particularly coq4, exhibit a failure to grow on non-fermentable carbon sources, a phenotype directly linked to dysfunctional respiratory metabolism. researchgate.net Researchers have successfully used these coq4 null mutants to test the functionality of the human COQ4 gene through complementation assays. nih.gov These experiments have shown that expressing the human COQ4 can restore respiratory growth and CoQ synthesis in the deficient yeast, highlighting the conserved function of the Coq4 protein across species. nih.gov Furthermore, yeast models carrying specific point mutations in COQ4 have been instrumental in studying the effects of human disease-associated mutations on the protein's function. unipd.it

Drosophila Models: The fruit fly, Drosophila melanogaster, provides an in vivo system to study the physiological consequences of CoQ deficiency and the potential of CoQ4 as a therapeutic substitute. Research has shown that CoQ4 can rescue impaired neural growth that results from a loss of CoQ in Drosophila, demonstrating its bioavailability and functional efficacy in a whole-organism context. researchgate.net

Below is a table summarizing the key model systems used in CoQ4 research and their primary applications.

| Model System | Organism/Cell Type | Key Feature | Primary Research Applications |

| CoQ-deficient Cell Lines | Human (e.g., HAP1, HepG2, fibroblasts) | Inability to synthesize endogenous CoQ10 due to genetic mutations (e.g., in COQ2, COQ4). researchgate.netnih.govnih.gov | - Functional substitution studies with CoQ4. researchgate.net - Investigation of CoQ4's role in mitochondrial respiration, ATP production, and antioxidant defense. nih.gov - Elucidation of the cellular consequences of CoQ4 deficiency. nih.gov |

| Yeast Models | Saccharomyces cerevisiae | Genetic tractability, well-characterized CoQ6 biosynthesis pathway. | - Complementation assays with human COQ4 to study gene function. nih.gov - Analysis of the impact of specific COQ4 mutations on protein function and CoQ biosynthesis. researchgate.netunipd.it - Investigation of the CoQ biosynthetic complex assembly. researchgate.net |

| Fruit Fly Models | Drosophila melanogaster | Whole-organism system to study physiological effects. | - Assessment of CoQ4's ability to rescue developmental and neurological defects caused by CoQ deficiency. researchgate.net |

Spectroscopic and Chromatographic Techniques for CoQ4 Detection and Quantification

Accurate detection and quantification of CoQ4 in biological samples are critical for understanding its metabolism and function. Due to its lipophilic nature and presence in complex biological matrices, sophisticated analytical techniques are required.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for separating CoQ4 from other lipids and cellular components. researchgate.net These techniques are often coupled with various detectors for quantification.

HPLC with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and specific method for measuring the redox state of coenzymes Q. The system uses an electrochemical detector to measure the current generated by the oxidation or reduction of the quinone head group. This allows for the simultaneous quantification of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ4. researchgate.net

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique combines the superior separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry. unipd.it UPLC-MS/MS is used for the precise quantification of CoQ4 and its precursors in various biological samples, including cell cultures and patient-derived tissues. unipd.it The method relies on monitoring specific mass transitions for the molecule of interest, providing a high degree of confidence in its identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact CoQ4 analysis due to its low volatility, GC-MS can be employed for the analysis of CoQ4 derivatives or its breakdown products, aiding in metabolic studies.

The table below provides an overview of the primary analytical techniques for CoQ4.

| Technique | Principle | Advantages | Common Applications in CoQ4 Research |

| HPLC-ECD | Separation by HPLC followed by detection based on the electrochemical properties of the quinone head group. researchgate.net | High sensitivity and specificity; allows for the determination of the redox state (oxidized vs. reduced forms). researchgate.net | Quantifying CoQ4 levels in cellular extracts and mitochondrial fractions; assessing the impact of interventions on the CoQ4 redox pool. researchgate.net |

| UPLC-MS/MS | High-resolution separation by UPLC coupled with mass-based detection and fragmentation for structural confirmation. unipd.it | Extremely high sensitivity and specificity; suitable for complex biological matrices; can measure precursors and metabolites. unipd.it | Precise quantification of CoQ4 and CoQ biosynthetic intermediates in patient-derived fibroblasts and other cell models. unipd.it |

| GC-MS | Separation of volatile compounds by GC followed by mass-based detection. | Useful for analyzing smaller, more volatile derivatives or fragments of CoQ4. | Metabolic profiling studies involving CoQ4. |

Genetic and Molecular Approaches for Elucidating CoQ4 Roles in Biological Systems

Genetic and molecular biology techniques are fundamental to understanding the precise function of the COQ4 gene and its protein product in biological systems. These approaches allow researchers to manipulate the gene and its expression to observe the resulting molecular and cellular phenotypes.

COQ4 Gene Knockout and Knockdown: Creating cell lines or model organisms that completely lack a functional COQ4 gene (knockout) or have its expression significantly reduced (knockdown) is a primary strategy. core.ac.uknih.gov The advent of CRISPR/Cas9 gene-editing technology has enabled the efficient generation of COQ4 knockout cell lines. core.ac.uk These models are crucial for confirming the essential role of CoQ4 in CoQ biosynthesis and for studying the downstream consequences of its absence, such as impaired mitochondrial respiration and altered cellular metabolism. core.ac.uknih.gov Knockdown studies, often using RNA interference (RNAi), have further corroborated the direct link between COQ4 expression levels and cellular CoQ content. nih.gov

Complementation Assays: As mentioned previously, yeast complementation assays are a powerful tool. In these experiments, a yeast strain lacking its endogenous COQ4 gene is transformed with a plasmid carrying the human COQ4 gene. nih.gov The ability of the human gene to rescue the respiratory growth defect of the yeast mutant provides strong evidence for its functional conservation. nih.gov This approach is also used to validate the pathogenicity of newly identified human COQ4 variants. uniba.it

Protein-Protein Interaction Studies: The Coq4 protein is believed to act as a scaffold, organizing other CoQ biosynthetic enzymes into a multi-protein complex. researchgate.netuniprot.org Techniques such as Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) and co-immunoprecipitation are used to study the composition and stability of this complex. researchgate.net In yeast mutants with altered Coq4, these methods have shown a disorganization of the CoQ biosynthetic complex, supporting the structural role of Coq4. researchgate.net

| Genetic/Molecular Approach | Description | Purpose in CoQ4 Research | Key Findings |

| COQ4 Knockout/Knockdown | Complete removal (knockout) or reduction (knockdown) of COQ4 gene expression. core.ac.uknih.gov | To determine the essentiality of COQ4 and study the consequences of its absence. core.ac.uknih.gov | Confirmed that COQ4 is essential for CoQ biosynthesis and mitochondrial function. core.ac.uknih.gov |

| Site-Directed Mutagenesis | Introduction of specific point mutations into the COQ4 gene. unipd.itnih.gov | To investigate the function of specific amino acids and model human disease mutations. unipd.itnih.gov | Identified critical residues for Coq4 function and stability; validated the pathogenicity of patient mutations. unipd.itnih.gov |

| Yeast Complementation Assays | Expression of human COQ4 in a yeast coq4 null mutant. nih.gov | To confirm the function of the human gene and test the impact of mutations. nih.govuniba.it | Demonstrated functional conservation of Coq4 from yeast to humans; established a system to test the severity of human mutations. nih.govuniba.it |

| Protein-Protein Interaction Studies | Techniques like BN-PAGE to analyze the CoQ biosynthetic complex. researchgate.net | To investigate the role of Coq4 as a scaffold protein in the CoQ biosynthetic complex. researchgate.net | Supported the hypothesis that Coq4 is crucial for the assembly and stability of the multi-enzyme CoQ biosynthetic complex. researchgate.net |

Emerging Research Directions and Future Perspectives for Coenzyme Q4 Studies

Uncharted Functional Roles and Biochemical Interactions of Coenzyme Q4

While initially investigated as a more soluble substitute for CoQ10 in the mitochondrial electron transport chain (ETC), the functional repertoire of CoQ4 is expanding. nih.govresearchgate.netgenecards.org Research indicates that CoQ4 can participate in critical cellular processes beyond ATP production, highlighting its potential as a versatile bioactive molecule. nih.gov

Recent studies have demonstrated that CoQ4 can effectively substitute for CoQ10 in essential extramitochondrial functions, including the suppression of ferroptosis and the biosynthesis of pyrimidines. nih.gov Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. mdpi.com The reduced form of Coenzyme Q at the plasma membrane acts as a potent antioxidant, trapping radicals to prevent this lipid peroxidation. nih.gov Experiments have shown that CoQ4 supplementation can completely ablate the sensitivity of CoQ-deficient cells to ferroptosis inducers. nih.gov This protection is linked to its interaction with the ferroptosis suppressor protein 1 (FSP1), an oxidoreductase that regenerates the reduced form of CoQ. nih.gov

Furthermore, CoQ4 has been shown to be a competent cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.govnih.gov This pathway is crucial for the production of building blocks for DNA and RNA. ebi.ac.uk In CoQ-deficient cells, which accumulate the DHODH substrate dihydroorotate, supplementation with CoQ4 was able to restore the production of orotate (B1227488), indicating that DHODH can effectively utilize CoQ4 to carry out its function. nih.gov These findings underscore that the functional significance of CoQ4 extends beyond its canonical role in the ETC and into other fundamental metabolic pathways. nih.govnih.gov

Table 1: Comparison of this compound and Coenzyme Q10 in Extramitochondrial Functions

| Cellular Process | Function of Coenzyme Q | Research Finding for this compound | Reference |

| Ferroptosis Suppression | Acts as a radical-trapping antioxidant at the plasma membrane to prevent lipid peroxidation. Regenerated by FSP1. | CoQ4 supplementation completely rescued CoQ-deficient cells from ferroptosis induced by a GPX4 inhibitor. | nih.gov |

| Pyrimidine Biosynthesis | Serves as an essential electron acceptor (cofactor) for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). | CoQ4 supplementation restored normal levels of orotate in CoQ-deficient cells, indicating it can be used by DHODH. | nih.gov |

Investigation of Regulatory Networks Governing this compound Metabolism

The metabolism of CoQ4 is not governed by a dedicated regulatory network in humans, as it is not the endogenously synthesized primary ubiquinone. However, its metabolic fate is intrinsically linked to the broader regulatory mechanisms of the Coenzyme Q biosynthesis pathway. The human COQ4 gene encodes a protein that is an essential structural component, but not an enzymatic one, of the multi-subunit "CoQ-synthome" responsible for producing CoQ10. genecards.orgebi.ac.uknih.govuniprot.org This complex assembles at the inner mitochondrial membrane. nih.gov

Several layers of regulation for the CoQ biosynthetic pathway have been identified, which would indirectly impact any metabolism of CoQ4.

Transcriptional Regulation : The expression of COQ genes can be influenced by various factors. For instance, the expression of the COQ4 gene has been shown to be downregulated by the tricyclic antidepressant amitriptyline. mdpi.com Transcription factors like PPARα and NF-κB have also been implicated in the regulation of CoQ biosynthesis, linking it to lipid metabolism and oxidative stress responses. nih.govcsic.es

Post-translational Modification : The activity of the CoQ-synthome is also controlled by post-translational modifications. Phosphorylation of key proteins within the complex, such as COQ7, has been shown to modulate the rate of CoQ biosynthesis. csic.es The protease PARL has also been found to be involved in CoQ10 biosynthesis by regulating COQ4. csic.es

Complex Assembly and Stability : The assembly of the CoQ-synthome is a highly regulated process. The COQ4 protein is critical for the steady-state levels of other Coq proteins like Coq3, Coq6, Coq7, and Coq9. ebi.ac.uk Mutations in COQ4 can lead to instability of the entire complex, resulting in severe CoQ10 deficiency. nih.gov

Future research is needed to elucidate the specific transcriptional and post-translational signals that govern the expression and activity of the COQ4 protein and the CoQ-synthome as a whole. Understanding these networks is crucial for developing strategies to modulate CoQ levels for therapeutic purposes. nih.gov

Table 2: Factors Influencing Coenzyme Q Biosynthesis and the COQ4 Protein

| Regulatory Level | Factor/Mechanism | Effect on CoQ Biosynthesis / COQ4 | Reference |

| Transcriptional | Amitriptyline (drug) | Downregulates COQ4 gene expression and decreases COQ4 protein levels. | mdpi.com |

| Transcriptional | PPARα, NF-κB (transcription factors) | May link CoQ biosynthesis to lipid metabolism and oxidative stress responses. | nih.govcsic.es |

| Post-translational | PARL (protease) | Regulates COQ4 protein, affecting CoQ10 biosynthesis. | csic.es |

| Protein Complex Stability | COQ4 Protein | Essential for organizing and stabilizing the multi-enzyme CoQ-synthome. | ebi.ac.uknih.gov |

Theoretical and Experimental Frameworks for Understanding Isoprenoid Chain Length Specificity in Ubiquinone Function

The species-specific length of the ubiquinone isoprenoid side chain—ten units in humans (CoQ10), nine in mice (CoQ9), and six in yeast (CoQ6)—has long been a subject of scientific inquiry. nih.gov The tail's primary role is to anchor the redox-active quinone head within the hydrophobic core of cellular membranes. nih.govresearchgate.net However, emerging evidence indicates that the chain length is not merely a passive anchor but a critical determinant of the molecule's biophysical properties and functional efficacy. researchgate.netresearchgate.net

Theoretical Frameworks: The length of the isoprenoid tail dictates the hydrophobicity and positioning of the ubiquinone molecule within the lipid bilayer. researchgate.net Theoretical models suggest that longer chains, like that of CoQ10, are more deeply and firmly embedded in the membrane. researchgate.net This positioning is thought to be optimal for interaction with the deeply embedded quinone-binding sites of the large mitochondrial respiratory complexes. csic.es Conversely, shorter chains, as in CoQ4, result in a less hydrophobic molecule that may be more mobile or positioned closer to the membrane surface. nih.govresearchgate.net This could alter its interaction kinetics with various enzymes. One hypothesis suggests that shorter-chain ubiquinones (B1209410) might expose the ubisemiquinone (B1233062) radical intermediate to the aqueous phase more readily, potentially increasing the production of superoxide (B77818) radicals. researchgate.net

Experimental Evidence: Experimental studies comparing ubiquinone analogs with different tail lengths have provided crucial insights.

Functional Substitution: In human cells, CoQ4 has been shown to be a viable substitute for CoQ10, rescuing functions like oxidative phosphorylation, ferroptosis defense, and pyrimidine synthesis in CoQ-deficient cells, often at markedly lower concentrations than CoQ10. nih.gov This enhanced efficacy at lower doses is likely due to its reduced hydrophobicity, which may improve its cellular uptake and distribution to target membranes. nih.gov

Chain Length and Efficacy: Studies in C. elegans (which primarily uses CoQ9) showed that while shorter-chain ubiquinones like CoQ6 and CoQ7 could sustain growth, they failed to fully restore certain processes like fertility, which were rescued by longer chains like CoQ8 and CoQ9. researchgate.net In human HL-60 cells, supplementation with CoQ10 increased mitochondrial-dependent activities, whereas supplementation with CoQ6 did not and instead led to mitochondrial impairment. nih.gov

Biophysical Effects: CoQ4 has been shown to increase the fluorescence polarization of probes within lipid bilayers, indicating it can influence membrane properties. calibrechem.com The specific length of the tail affects how the molecule partitions between different membrane environments and its interaction with membrane proteins.

These findings collectively suggest that while the fundamental redox function resides in the quinone head, the isoprenoid tail fine-tunes the molecule's activity for the specific membrane environment and protein interactome of a given species. The shorter, less hydrophobic tail of CoQ4 presents a different set of biophysical trade-offs compared to CoQ10, which may be advantageous for exogenous supplementation but could also lead to different biological outcomes, as seen in the contrasting effects of CoQ6 and CoQ10 supplementation in human cells. nih.govnih.gov

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in CoQ4 supplementation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.